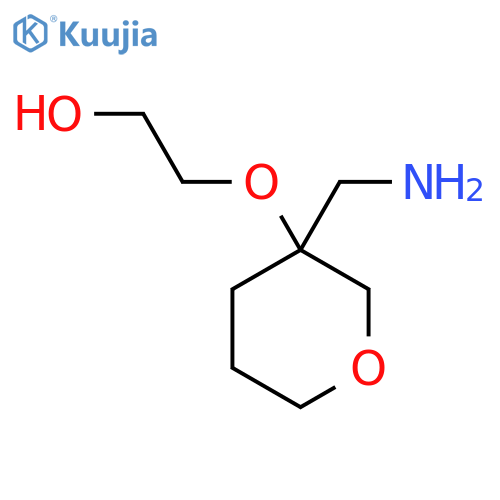Cas no 1478217-20-7 (2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol)

1478217-20-7 structure
商品名:2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol
- AKOS014383831
- 1478217-20-7
- EN300-1179054
- 2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol
-
- インチ: 1S/C8H17NO3/c9-6-8(12-5-3-10)2-1-4-11-7-8/h10H,1-7,9H2
- InChIKey: CBMNTFHBWADYQT-UHFFFAOYSA-N
- ほほえんだ: O(CCO)C1(CN)COCCC1
計算された属性
- せいみつぶんしりょう: 175.12084340g/mol
- どういたいしつりょう: 175.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 64.7Ų
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1179054-1000mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 1000mg |
$986.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-100mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 100mg |
$867.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-50mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 50mg |
$827.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-5000mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 5000mg |
$2858.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-2500mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 2500mg |
$1931.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-500mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 500mg |
$946.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-10000mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 10000mg |
$4236.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-250mg |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 250mg |
$906.0 | 2023-10-03 | ||
| Enamine | EN300-1179054-1.0g |
2-{[3-(aminomethyl)oxan-3-yl]oxy}ethan-1-ol |
1478217-20-7 | 1g |
$0.0 | 2023-06-08 |
2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1478217-20-7 (2-{3-(aminomethyl)oxan-3-yloxy}ethan-1-ol) 関連製品
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
